Regioisomeric Advantage: 6,8-Dimethyl vs. 6,7-Dimethyl Substitution in E. coli β-Glucuronidase Inhibition
In a direct head-to-head comparison derived from the same publication and assay platform, the thiourea derivative bearing the 6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylmethyl moiety (BDBM163636) inhibited E. coli β-glucuronidase with a Ki of 160 nM, whereas the derivative containing the 6,7-dimethyl regioisomer (BDBM163637) achieved a Ki of only 210 nM [1]. The primary literature source for both measurements is Wallace BD et al., Chem Biol 2015, which reported these compounds as part of a systematic microbiome β-glucuronidase inhibitor optimization campaign [2]. The 6,8-dimethyl pattern confers a 31% improvement in binding affinity relative to the 6,7-dimethyl arrangement, a difference attributed to altered steric complementarity within the enzyme's 17-residue loop region that gates the active site.
| Evidence Dimension | Binding affinity (Ki) for E. coli β-glucuronidase |
|---|---|
| Target Compound Data | Ki = 160 nM (BDBM163636; 3-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-1-(2-hydroxyethyl)-3-(4-ethoxyphenyl)thiourea) |
| Comparator Or Baseline | Ki = 210 nM (BDBM163637; 3-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea) |
| Quantified Difference | ΔKi = +50 nM; 31% improvement (6,8-dimethyl over 6,7-dimethyl) |
| Conditions | In vitro kinetic assay; E. coli β-glucuronidase; 10 µL assay buffer, 5 µL inhibitor solution, 5 µL of 10 nM enzyme; data curated in BindingDB from Chem Biol 22:1238-1249 (2015) |
Why This Matters
A 31% difference in Ki between regioisomers establishes that the 6,8-dimethyl pattern is the empirically superior starting point for β-glucuronidase inhibitor development; procurement of the 6,7-dimethyl analog would introduce an inherent affinity penalty that propagates through downstream SAR.
- [1] BindingDB. PrimarySearch_ki: BDBM163636 Ki=160 nM; BDBM163637 Ki=210 nM against E. coli β-glucuronidase. Data from Wallace BD et al. Chem Biol 2015. http://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_ki.jsp?entryid=6982 View Source
- [2] Wallace BD, Roberts AB, Pollet RM, et al. Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity. Chem Biol. 2015;22(9):1238-1249. PMID: 26364932. DOI: 10.1016/j.chembiol.2015.08.005. View Source
